2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Overview
Description
“2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical compound with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also involved .Molecular Structure Analysis
The molecular structure of this compound is C13H19BBrNO3. It has a triclinic crystal structure with parameters a = 6.5459 (3) Å, b = 11.2565 (5) Å, c = 11.8529 (5) Å, α = 106.938 (2)°, β = 105.657 (2)°, γ = 106.628 (2)°, V = 738.71 (6) Å3, Z = 2 .Chemical Reactions Analysis
This compound undergoes borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also reacts with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate to prepare sulfinamide derivatives .Physical And Chemical Properties Analysis
This compound is a colorless oily substance at room temperature .Scientific Research Applications
“2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a type of boronic acid derivative. Boronic acids and their derivatives are widely used in organic synthesis, particularly in the Suzuki coupling reaction .
- Boronic acids and their derivatives are often used as reagents in organic synthesis. They can participate in various types of reactions, including Suzuki coupling, which is a type of carbon-carbon bond-forming reaction .
- In the Suzuki coupling reaction, boronic acids react with organohalides in the presence of a palladium catalyst and a base to form biaryl compounds .
Organic Synthesis
Fluorescent Probes
- This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Borylation is a process that introduces a boron atom into a molecule and is a key step in many organic synthesis reactions .
- It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Hydroboration is a reaction that adds a boron atom and a hydrogen atom across a carbon-carbon double bond .
- It is often used in the Diels-Alder reaction of styrene and trans-β-nitrostyrene, as well as other significant carbon-carbon bond-forming reactions .
- The Diels-Alder reaction is a method used to form six-membered rings in organic chemistry .
Borylation
Hydroboration
Diels-Alder Reaction
Fluorescent Probes and Analytical Reagents
- This compound can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
- This reaction is a key step in the synthesis of many complex organic molecules .
- It can also be used in the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
- Asymmetric hydroboration is a powerful tool for the synthesis of chiral molecules .
- It is often used in the Diels-Alder reaction of styrene and trans-β-nitrostyrene .
- The Diels-Alder reaction is a method used to form six-membered rings in organic chemistry .
- It can also serve as analytical reagents .
- As an analytical reagent, it can be used to detect or quantify another substance .
- This compound can be used in the synthesis of complex organic molecules .
- The ability to form carbon-carbon bonds is a key step in the synthesis of many complex organic molecules .
Coupling with Aryl Iodides
Asymmetric Hydroboration
Diels-Alder Reaction
Analytical Reagents
Synthesis of Complex Organic Molecules
Pharmaceutical Research
Safety And Hazards
properties
IUPAC Name |
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-9-10(12(16)17)7-6-8-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQYCIXJSGDYFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619456 | |
Record name | 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
CAS RN |
882678-82-2 | |
Record name | 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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